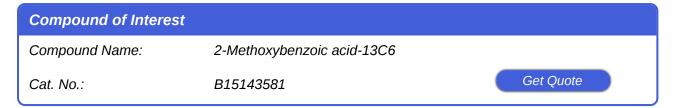


Understanding ¹³C Labeling in 2-Methoxybenzoic Acid: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, characterization, and application of ¹³C labeled 2-Methoxybenzoic acid. This isotopically labeled compound serves as a powerful tool in various scientific disciplines, particularly in drug metabolism studies, metabolic pathway analysis, and as an internal standard for quantitative analysis. This document provides a comprehensive overview of its synthesis, spectroscopic data, and the experimental workflows associated with its use.

Quantitative Spectroscopic Data

The precise location of the ¹³C label within the 2-Methoxybenzoic acid molecule is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts observed in ¹³C NMR provide a definitive signature of the molecular structure and the position of the isotopic label.



Carbon Atom	Expected ¹³ C Chemical Shift (ppm)	Observed ¹³ C Chemical Shift (ppm) in (¹³ C)-labeled 2-methoxybenzoic acid (DMSO-d ₆)
-COOH	~165–175	167.0 (implied, typical range)
C1	~120-125	123.0
C2	~155-160	162.8
C3	~110-115	113.8
C4	~130-135	131.3
C5	~120-125	123.0
C6	~130-135	131.3
-OCH₃	~55–57	55.4

Note: Expected chemical shift ranges are based on typical values for substituted benzoic acids. Observed values are from experimental data for a similar labeled compound, p-methoxybenzoic acid, and provide a close approximation.[1]

Experimental Protocols

The synthesis and analysis of ¹³C labeled 2-Methoxybenzoic acid involve precise experimental procedures. Below are detailed methodologies for its synthesis via hydroxycarbonylation and a general protocol for its analysis using NMR spectroscopy.

Synthesis of (13C)-labeled 2-Methoxybenzoic acid

A common method for introducing a ¹³C label into the carboxylic acid group of an aromatic ring is through a palladium-catalyzed hydroxycarbonylation reaction using a ¹³C-labeled carbon monoxide source. A similar chemoselective hydroxycarbonylation using formic acid as the C-1 source has been reported.[2]

Materials:



- 2-Methoxyphenyldiazonium salt
- Palladium(II) acetate (Pd(OAc)₂)
- Dimethylformamide (DMF)
- ¹³C-labeled formic acid (H¹³COOH) or ¹³CO gas
- · Ethyl acetate
- Hexane
- Silica gel for column chromatography

Procedure:

- An oven-dried 250 mL two-neck flask equipped with a magnetic stir bar is charged with the freshly prepared 2-methoxyphenyldiazonium salt (5 mmol, 1 equivalent) and Pd(OAc)₂ (3 mol%).
- Anhydrous DMF (8 mL) is added to the flask.
- The ¹³C-labeled formic acid is introduced as the carbon-1 source.
- The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 6 hours).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the (13C)-labeled 2-methoxybenzoic acid as a white solid.[2]
- The final product is characterized by ¹H NMR and ¹³C NMR to confirm its structure and the incorporation of the ¹³C label.

NMR Spectroscopic Analysis

Instrumentation:



- Bruker Avance-400 (or equivalent) NMR spectrometer
- Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆)
- Internal Standard: Tetramethylsilane (TMS)

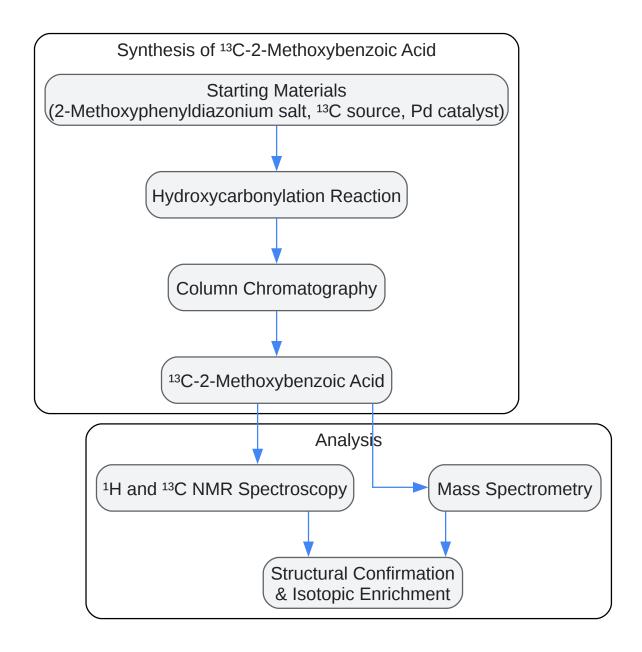
Procedure:

- A sample of the ¹³C-labeled 2-methoxybenzoic acid is dissolved in the chosen deuterated solvent.
- The solution is transferred to an NMR tube.
- ¹H NMR and ¹³C NMR spectra are acquired.
- The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
- The resulting spectra are analyzed to confirm the structure and identify the position and enrichment of the ¹³C label.

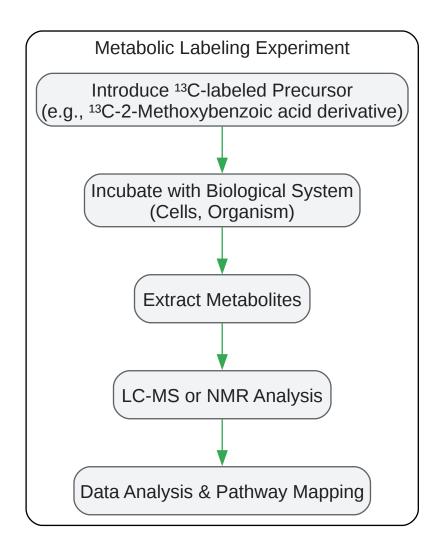
Visualizing Experimental and Metabolic Workflows

The following diagrams illustrate the logical flow of a typical synthesis and the broader context of a metabolic labeling experiment where a compound like ¹³C-2-Methoxybenzoic acid might be used.









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